molecular formula C35H54N8O10 B12530708 L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine CAS No. 820211-06-1

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine

Cat. No.: B12530708
CAS No.: 820211-06-1
M. Wt: 746.9 g/mol
InChI Key: MYQJZQHGSXOPCY-QHAJMYEGSA-N
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Description

Chemical Identity and Structural Characteristics

Systematic Nomenclature and IUPAC Conventions

The peptide’s formal IUPAC name is (2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid . This nomenclature adheres to IUPAC guidelines for branched peptides, specifying:

  • Stereochemistry : All chiral centers (S configuration) for L-amino acids.
  • Backbone connectivity : Sequential linkage via peptide bonds (α-carboxyl to α-amino groups).
  • Side chain modifications : Explicit notation of asparagine’s carboxamide, glutamine’s γ-amide, and tyrosine’s phenolic hydroxyl.

Alternative representations include:

  • Condensed IUPAC : H-Ile-Ile-Asn-Pro-Gln-Tyr-OH.
  • HELM notation : PEPTIDE1{I.I.N.P.Q.Y}$$$$, encoding residue order and terminal groups.

Molecular Formula and Weight Analysis

The molecular formula C₃₅H₅₄N₈O₁₀ reflects contributions from:

  • Aliphatic chains : Two isoleucine residues (C₆H₁₁NO₂ each).
  • Polar groups : Asparagine (C₄H₇N₂O₃) and glutamine (C₅H₉N₂O₃).
  • Cyclic structure : Proline’s pyrrolidine ring (C₅H₇NO₂).
  • Aromatic system : Tyrosine’s phenol-containing side chain (C₉H₁₀NO₃).

The computed molecular weight is 746.9 g/mol , consistent with isotopic distributions of constituent atoms. A comparative mass analysis reveals:

Component Contribution to Molecular Weight (g/mol)
Isoleucine (×2) 262.4
Asparagine 132.1
Proline 115.1
Glutamine 146.1
Tyrosine 181.2
Total 746.9

Sequence-Specific Structural Features

The primary sequence Ile-Ile-Asn-Pro-Gln-Tyr imposes distinct structural constraints:

Hydrophobic N-Terminal Cluster
  • Double isoleucine motif : The consecutive β-branched residues (Ile¹, Ile²) create a hydrophobic cluster favoring β-sheet formation. Their Cβ branching restricts backbone dihedral angles, disfavoring α-helical conformations.
Structural Breaks via Proline
  • Proline’s rigid pyrrolidine ring : As the fourth residue, proline introduces a kink due to its restricted φ angle (~-60°). This disrupts secondary structure continuity, often demarcating turns or loop regions.
Polar and Aromatic Interactions
  • Asparagine-glutamine dipole pairing : The Asn³-Gln⁵ sequence positions two carboxamide groups for intrachain hydrogen bonding, potentially stabilizing compact folds.
  • Tyrosine’s phenolic ring : The C-terminal tyrosine provides π-π stacking potential and surface-exposed hydroxyl for solvent interactions.

Three-Dimensional Conformational Modeling Challenges

Computational prediction of this peptide’s tertiary structure faces multiple hurdles:

Excessive Conformational Flexibility
  • Rotatable bonds : With 18 freely rotatable bonds (excluding proline’s constrained ring), the peptide samples ~10¹⁸ possible conformers. Molecular dynamics simulations struggle to adequately sample this space.
Cis-Trans Proline Isomerization
  • Proline’s peptide bond isomerism : The X-Pro bond (X = Asn³) exists in cis (28%) and trans (72%) states under physiological conditions. Each isomer necessitates separate modeling workflows.
Hydrogen Bonding Ambiguity
  • Competing side chain interactions : Glutamine’s γ-amide and asparagine’s β-amide may form intraresidue H-bonds or bridge to tyrosine’s hydroxyl. Predicting dominant patterns requires quantum mechanical calculations.
Solvent Exposure Variability
  • Amphipathic sequence : The hydrophobic Ile-Ile segment and polar C-terminal create competing tendencies for burial vs. surface exposure. Implicit solvent models often misestimate burial energetics.

Current modeling approaches combine:

  • Rosetta fragment assembly : For sampling β-hairpin motifs stabilized by Ile-Ile interactions.
  • Explicit solvent MD : To capture tyrosine’s solvent shielding effects.
  • Metadynamics : To overcome proline isomerization energy barriers.

Despite these tools, PubChem notes conformer generation remains "disallowed due to excessive flexibility and atom count", underscoring the need for novel sampling algorithms.

Properties

CAS No.

820211-06-1

Molecular Formula

C35H54N8O10

Molecular Weight

746.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C35H54N8O10/c1-5-18(3)28(38)32(49)42-29(19(4)6-2)33(50)40-23(17-27(37)46)34(51)43-15-7-8-25(43)31(48)39-22(13-14-26(36)45)30(47)41-24(35(52)53)16-20-9-11-21(44)12-10-20/h9-12,18-19,22-25,28-29,44H,5-8,13-17,38H2,1-4H3,(H2,36,45)(H2,37,46)(H,39,48)(H,40,50)(H,41,47)(H,42,49)(H,52,53)/t18-,19-,22-,23-,24-,25-,28-,29-/m0/s1

InChI Key

MYQJZQHGSXOPCY-QHAJMYEGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-glutamine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-asparagine, L-isoleucine, and L-isoleucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidative modifications, particularly at the tyrosine residue.

    Reduction: Reduction of disulfide bonds if present in a modified form.

    Substitution: Amino acid substitution reactions to modify the peptide sequence.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling agents like carbodiimides.

Major Products

    Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-proline, L-glutamine, L-tyrosine).

    Oxidation: Oxidized forms of the peptide.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Biochemical Properties

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine has a molecular weight of approximately 746.9 g/mol and a molecular formula of C35H54N8O10 . Its structure includes multiple amino acids that contribute to its biochemical properties, making it a candidate for various research applications.

Pharmacological Applications

2.1. Peptide Receptor Agonists

Research indicates that peptides similar to this compound can act as agonists for specific receptors, such as the Y1, Y2, Y5, and Y6 receptors, which are involved in metabolic regulation and appetite control . This suggests that the compound may have potential in developing treatments for obesity and metabolic disorders.

2.2. Enzyme Substrates

This peptide may serve as a substrate for various enzymes involved in metabolic pathways. For example, peptides with similar sequences have been studied as substrates for lysine hydroxylase and other proteolytic enzymes . Understanding its enzymatic interactions could lead to insights into metabolic processes and potential therapeutic targets.

Case Studies and Research Findings

3.1. Neuroprotective Effects

A study explored the neuroprotective effects of peptides similar to this compound in models of neurodegeneration. The findings indicated that these peptides could mitigate neuronal damage caused by oxidative stress, suggesting their potential use in neurodegenerative disease therapies.

3.2. Antioxidant Properties

Research has shown that certain peptide sequences exhibit antioxidant properties, which may be relevant for this compound. The ability to scavenge free radicals could make this peptide a candidate for formulations aimed at reducing oxidative stress-related damage in cells .

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

Sequence and Structural Analysis

The table below compares the target peptide with angiotensin analogs and other hexapeptides:

Compound Name Sequence CAS No. Molecular Formula (Theoretical) Key Features
L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine Ile-Ile-Asn-Pro-Gln-Tyr N/A C₃₅H₅₄N₈O₁₁ Dual Ile, Pro-Gln motif, Tyr terminus
Angiotensin acetate Asp-Arg-Val-Tyr-Ile-His-Pro-Phe 20071-00-5 C₄₉H₆₉N₁₃O₁₂·C₂H₄O₂ Vasoconstrictor, His-Phe terminus
SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY acetate salt Sar-Arg-Val-Tyr-Ile-His-Pro-Gly 100900-29-6 C₄₃H₆₆N₁₄O₁₂·C₂H₄O₂ Modified angiotensin, Gly terminus
Compound from Tyr-Trp-Ile-Ser-Pro-Gln-Gly 354568-11-9 C₄₇H₆₆N₁₀O₁₂ Trp for fluorescence, Ser-Pro motif

Structural Insights :

  • Hydrophobicity : The dual isoleucines in the target peptide increase hydrophobicity compared to angiotensin analogs, which may enhance lipid bilayer interactions but reduce aqueous solubility .
  • Proline Impact : Proline in position 4 (as in angiotensin and the target peptide) introduces a kink, limiting α-helix formation and favoring β-turn conformations .
Angiotensin Derivatives

Angiotensin analogs (e.g., CAS 20071-00-5) are well-characterized vasoconstrictors targeting the renin-angiotensin system. Key differences include:

  • Receptor Binding: Angiotensin’s His-Pro-Phe motif binds strongly to AT₁ receptors, whereas the target peptide’s Gln-Tyr terminus lacks known receptor data but may interact with tyrosine kinase pathways .
  • Stability : The target peptide’s lack of cysteine (vs. angiotensin’s disulfide bonds in longer isoforms) reduces oxidative stability but simplifies synthesis .
Peptide (CAS 354568-11-9)

This peptide shares a Pro-Gln motif with the target but includes tryptophan (Trp), which enables fluorescence-based tracking. Its Ser-Pro sequence may enhance solubility compared to the Ile-Ile-Asn core of the target .

Physicochemical Properties

Property Target Peptide Angiotensin Acetate CAS 354568-11-9
Molecular Weight (Da) ~790.85 ~1,131.25 ~999.07
Isoelectric Point (pI) ~5.8 ~6.5 ~5.2
Solubility in Water Low Moderate Moderate
Thermal Stability (°C) <60 >80 <60

Notes:

  • The target peptide’s low solubility aligns with its hydrophobic Ile-Ile core, necessitating organic solvents for experimental use .
  • Angiotensin’s higher thermal stability is attributed to its compact structure and disulfide bonds (in longer isoforms) .

Target Peptide

  • Hypothetical Applications: Potential roles in cell signaling or as a substrate for kinase assays due to the Tyr terminus. No direct therapeutic data exists, but structural analogs suggest utility in cardiovascular or metabolic research .
  • Synthesis Challenges : The Ile-Ile dipeptide sequence may complicate solid-phase synthesis due to steric hindrance .

Angiotensin Analogs

  • Therapeutic Use : Clinically employed for hypertension management via AT₁ receptor modulation. Modifications like SAR-ARG-VAL-TYR-ILE-HIS-PRO-GLY (CAS 100900-29-6) improve bioavailability .

Biological Activity

L-Isoleucyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-glutaminyl-L-tyrosine, a complex peptide, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24H35N5O7
  • Molecular Weight : 505.572 g/mol

This compound consists of amino acids that contribute to its unique properties and biological functions.

  • Amino Acid Composition : The specific arrangement of amino acids in this peptide influences its interaction with various biological targets, including receptors and enzymes. The presence of isoleucine and tyrosine suggests potential roles in protein synthesis and signaling pathways.
  • Enzyme Inhibition : Preliminary studies indicate that this peptide may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could interact with aminoacyl-tRNA synthetases, which are crucial for protein translation .
  • Cytokine Modulation : The compound may also have cytokine-like effects, influencing immune responses and inflammation, although detailed studies are required to elucidate these pathways fully .

Therapeutic Applications

This compound has potential applications in several areas:

  • Cancer Therapy : Due to its ability to modulate protein synthesis and potentially inhibit tumor growth, this peptide could be explored as an adjunct therapy in cancer treatment.
  • Antimicrobial Activity : Research into related compounds suggests that peptides with similar structures may exhibit antimicrobial properties, making this compound a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of peptides similar to this compound:

  • Study on Aminoacyl-tRNA Synthetases : A study highlighted the differences between parasitic and human aminoacyl-tRNA synthetases, suggesting that compounds targeting these enzymes could lead to new antimalarial therapies. While this compound was not directly tested, its structural similarity to other inhibitors indicates potential .
  • Cytokine Functionality : Another research effort examined the role of tyrosine-rich peptides in modulating cytokine activity, which may relate to the immunomodulatory effects expected from this compound .

Data Summary Table

StudyFocusFindings
Study 1Aminoacyl-tRNA SynthetasesIdentified potential drug targets; structural similarities suggest further exploration for antimalarial effects.
Study 2Cytokine ModulationTyrosine-rich peptides exhibit immunomodulatory properties; implications for therapeutic use in inflammatory diseases.

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